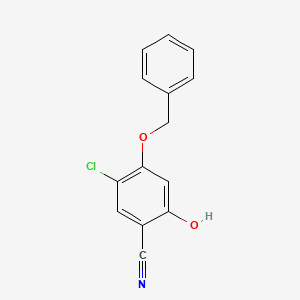
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is an organic compound that belongs to the class of phenols and nitriles It is characterized by the presence of a benzyloxy group, a chlorine atom, and a hydroxyl group attached to a benzene ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitrating agents like nitric acid, while chlorination can be performed using chlorine gas or other chlorinating agents. Benzyloxylation typically involves the use of benzyl alcohol and a suitable catalyst, and hydroxylation can be carried out using hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group and an additional chlorine atom.
4-(Benzyloxy)-2-hydroxybenzonitrile: Similar structure but without the chlorine atom.
Uniqueness
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10ClNO2 |
|---|---|
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,9H2 |
InChI-Schlüssel |
PLHMIRBVOYMRPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


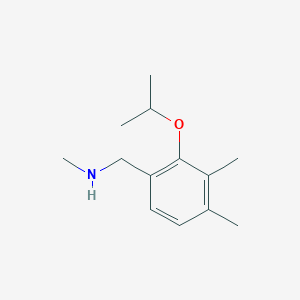
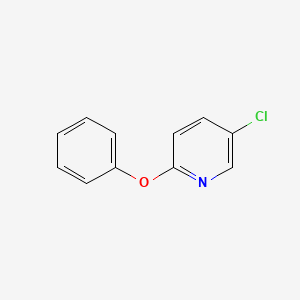
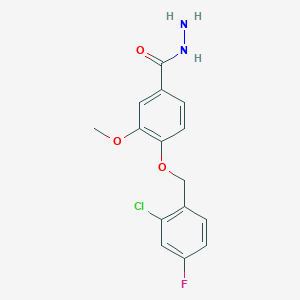
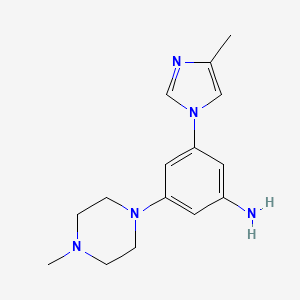
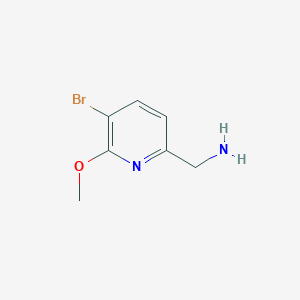
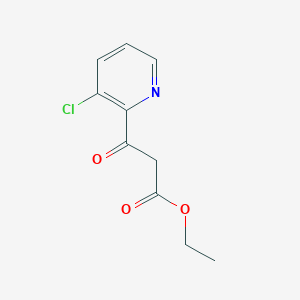
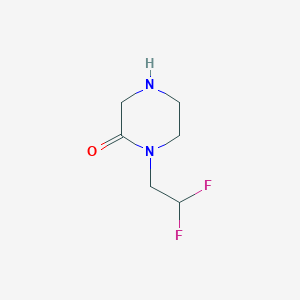
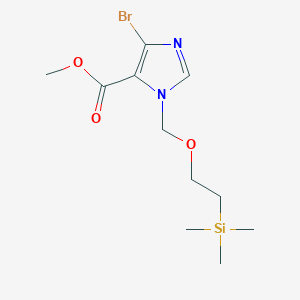
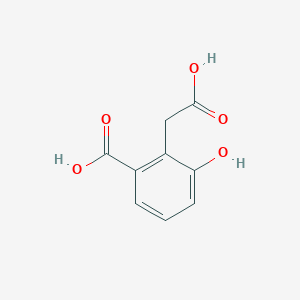

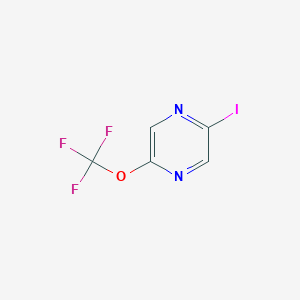
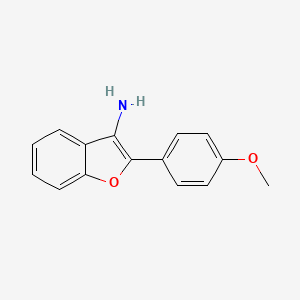
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
